Swertiajaponin
Overview
Description
Swertiajaponin is a type of flavonoid, a group of naturally occurring antioxidants and metal chelators . It has been identified as a strong tyrosinase inhibitor among fifty flavonoids tested in cell-free experiments . It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells and exhibits strong antioxidative activity .
Synthesis Analysis
This compound has been found to inhibit αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppress skin pigmentation in a human skin model . The underlying mechanisms of its synthesis have been analyzed using in silico and Lineweaver-Burk plot analyses .Molecular Structure Analysis
This compound forms multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . This interaction is believed to be the reason for its strong inhibitory effect on tyrosinase .Chemical Reactions Analysis
This compound is known to inhibit tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . It also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level .Scientific Research Applications
Anti-Browning and Antioxidant Applications in Food Industry Swertiajaponin has been identified as a potent flavonoid with significant applications in the food industry, particularly for its anti-browning and antioxidant properties. Research has demonstrated that this compound effectively inhibits enzymatic browning in potatoes by directly interacting with and inactivating polyphenol oxidase, an enzyme responsible for browning in foods. This action not only prevents undesirable color changes in food products but also enhances their nutritional value by increasing the total flavonoid content and antioxidant capacity. These properties make this compound a promising candidate for use as a functional food additive, offering a natural solution to preserve the color and extend the shelf life of food products while boosting their health benefits (Moon, Lee, Cho, Lee, Kim, & Ma, 2018).
Secoiridoid Biosynthesis in Medicinal Plants In another study focused on Swertia mussotii, a plant known for its medicinal properties, deep sequencing and transcriptome analyses were conducted to explore the biosynthesis pathway of secoiridoids, including this compound. This research provides insights into the genetic basis of secoiridoid biosynthesis, revealing the expression profiles of candidate transcripts encoding key enzymes. Understanding these biosynthetic pathways is crucial for harnessing the pharmacological potential of this compound and other related compounds in traditional and modern medicine. The study lays a foundation for further exploration of the therapeutic applications of secoiridoids, highlighting the importance of genetic research in enhancing the medicinal value of plant-based compounds (Liu, Wang, Guo, Zhan, Mohr, Cheng, Huo, Gu, Pei, Sun, Tang, Long, Huang, & Gu, 2017).
Pharmacological Properties in Gastrointestinal Motility Furthermore, Swertia japonica, containing this compound, has been studied for its effects on gastrointestinal symptoms. A study evaluating the effects of Swertia japonica extract and its main compound swertiamarin on gastric emptying and gastrointestinal motility in mice demonstrated positive outcomes. These findings suggest potential applications of this compound in treating gastrointestinal disorders, highlighting its significance in medical research and the development of natural remedies for enhancing digestive health (Kimura & Sumiyoshi, 2011).
Mechanism of Action
Target of Action
Swertiajaponin primarily targets tyrosinase , an enzyme that catalyzes two rate-limiting steps in melanin synthesis . Tyrosinase plays a crucial role in the pigmentation process, making it a significant target for skin-whitening compounds .
Mode of Action
This compound interacts with tyrosinase by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits the activity of tyrosinase, thereby suppressing melanin synthesis .
Biochemical Pathways
This compound affects the MAPK/MITF signaling pathway. It inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level . This dual mechanism of action - inhibiting both the activity and protein expression levels of tyrosinase - results in the suppression of melanin accumulation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of melanin accumulation and the exhibition of strong antioxidative activity . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppresses skin pigmentation in a human skin model .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, UV radiation can induce melanin synthesis as a protective mechanism against the mutagenic effects of UV . Therefore, the effectiveness of this compound in inhibiting melanin synthesis may be influenced by exposure to UV radiation.
Biochemical Analysis
Biochemical Properties
Swertiajaponin interacts with tyrosinase, forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits tyrosinase activity, with an IC50 value of 43.47 μM . This compound also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein levels .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to and inhibits tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . In addition, it inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein levels .
Metabolic Pathways
This compound is involved in the melanin synthesis pathway, where it inhibits the enzyme tyrosinase
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLXOYLQKCAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Swertiajaponin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6980-25-2 | |
Record name | Swertiajaponin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 °C | |
Record name | Swertiajaponin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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